molecular formula C19H13ClFN3O2S B13378967 (5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B13378967
M. Wt: 401.8 g/mol
InChI Key: QMDYFYCBVODOPA-NXVVXOECSA-N
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Description

1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a chloroethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chloroethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and indole moiety play crucial roles in its bioactivity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to the inhibition of certain biochemical pathways or the activation of others, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-4-fluorobenzene: This compound shares the chloroethyl and fluorophenyl groups but lacks the thiazolidinone and indole moieties.

    2-(4-fluorophenyl)ethyl chloride: Similar in structure but simpler, lacking the additional functional groups present in the target compound.

Uniqueness

1-(2-chloroethyl)-3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups and complex structure

Properties

Molecular Formula

C19H13ClFN3O2S

Molecular Weight

401.8 g/mol

IUPAC Name

(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13ClFN3O2S/c20-9-10-24-14-4-2-1-3-13(14)15(18(24)26)16-17(25)23-19(27-16)22-12-7-5-11(21)6-8-12/h1-8H,9-10H2,(H,22,23,25)/b16-15-

InChI Key

QMDYFYCBVODOPA-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C(=O)N2CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C(=O)N2CCCl

Origin of Product

United States

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